1-(Pyrimidin-2-Yl)-1,8-Diazaspiro[4.5]Decane
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Overview
Description
1-(Pyrimidin-2-Yl)-1,8-Diazaspiro[4.5]Decane is a chemical compound known for its unique structure and significant applications in various fields. It is an azaspiro compound that features a spiro linkage between a pyrimidine ring and a diazaspirodecane moiety. This compound is of particular interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-2-Yl)-1,8-Diazaspiro[4.5]Decane typically involves the reaction of a pyrimidine derivative with a diazaspirodecane precursor. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction is carried out under controlled conditions, often involving the use of inert polar solvents such as chloroform, ethanol, propanol, or butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-Yl)-1,8-Diazaspiro[4.5]Decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(Pyrimidin-2-Yl)-1,8-Diazaspiro[4.5]Decane has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-Yl)-1,8-Diazaspiro[4.5]Decane involves its interaction with specific molecular targets, such as serotonin receptors. As a serotonergic agonist, it mimics the effects of serotonin by stimulating physiological activity at these receptors . This interaction can modulate neurotransmitter release and influence various neurological processes, contributing to its anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Buspirone: An anxiolytic agent with a similar azaspirodecane structure.
8-oxa-2-azaspiro[4.5]decane: A compound with a related spiro linkage but different functional groups.
Uniqueness
1-(Pyrimidin-2-Yl)-1,8-Diazaspiro[4.5]Decane stands out due to its specific combination of a pyrimidine ring and a diazaspirodecane moiety, which imparts unique chemical and biological properties. Its ability to act as a serotonergic agonist and its potential therapeutic applications make it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
1-pyrimidin-2-yl-1,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-3-12(4-8-13-9-5-12)16(10-1)11-14-6-2-7-15-11/h2,6-7,13H,1,3-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKCOOUNDXSIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)N(C1)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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